molecular formula C17H21NO3 B14704926 2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione CAS No. 22158-43-6

2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione

Cat. No.: B14704926
CAS No.: 22158-43-6
M. Wt: 287.35 g/mol
InChI Key: VVTYDTWGDNCMHW-UHFFFAOYSA-N
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Description

2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione is an organic compound with a complex structure that includes a naphthalene ring substituted with a heptylamino group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione typically involves the reaction of 1,4-naphthoquinone with heptylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The naphthoquinone moiety can be reduced to form a dihydroxy derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 2-(Heptylamino)-3-oxo-1,4-naphthoquinone.

    Reduction: Formation of 2-(Heptylamino)-3,4-dihydroxy-1,4-naphthalenedione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxy-1,4-naphthoquinone
  • 2-(Hexylamino)-3-hydroxy-1,4-naphthoquinone
  • 2-(Octylamino)-3-hydroxy-1,4-naphthoquinone

Uniqueness

2-(Heptylamino)-3-hydroxy-1,4-naphthalenedione is unique due to its specific heptylamino substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct properties and applications.

Properties

CAS No.

22158-43-6

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3-(heptylamino)-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C17H21NO3/c1-2-3-4-5-8-11-18-14-15(19)12-9-6-7-10-13(12)16(20)17(14)21/h6-7,9-10,18-19H,2-5,8,11H2,1H3

InChI Key

VVTYDTWGDNCMHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

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